molecular formula C10H16ClNO3 B115177 2,4,6-Trimethoxybenzylamine hydrochloride CAS No. 146548-59-6

2,4,6-Trimethoxybenzylamine hydrochloride

Cat. No. B115177
M. Wt: 233.69 g/mol
InChI Key: BLFRMOOGAICNSZ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxybenzylamine hydrochloride is an organic compound used as a building block in chemical synthesis . Its linear formula is (CH3O)3C6H2CH2NH2·HCl . It has been used in the synthesis of 3-(aminomethyl)isoquinoline .


Molecular Structure Analysis

The molecular formula of 2,4,6-Trimethoxybenzylamine hydrochloride is C10H15NO3·ClH . The molecular weight is 233.69 . The SMILES string representation is Cl.COc1cc(OC)c(CN)c(OC)c1 .


Physical And Chemical Properties Analysis

2,4,6-Trimethoxybenzylamine hydrochloride is a solid substance . Its melting point is between 204-207 °C . It is white to light yellow in color .

Scientific Research Applications

Analytical Method Development

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A method for the simultaneous quantitative determination of α-ketoglutaric acid and 5-hydroxymethylfurfural in human plasma was established, using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine hydrochloride for oxime formation, facilitating liquid–liquid extraction for GC-MS analysis (Wagner et al., 2010).

Chemical Synthesis

  • Synthesis of Lomerizine Hydrochloride : 2,3,4-Trimethoxybenzylchloride, a derivative of 2,4,6-Trimethoxybenzylamine hydrochloride, was used as an intermediate in the synthesis of Lomerizine hydrochloride (Li Ai, 2003).
  • Synthesis of N,N-Dimethyl-4-nitrobenzylamine : This is an important intermediate for organic synthesis in medicine and pesticide fields, involving a process with methylene chloride and dimethylamine hydrochloride (Wang Ling-ya, 2015).

Pharmacological Research

  • Antibacterial Agent Research : Studies on Trimethoprim, an antibacterial agent, showed its reaction with free available chlorine and revealed insights into the reaction kinetics involving the 3,4,5-trimethoxybenzyl moiety (Dodd & Huang, 2007).

Environmental Chemistry

  • Environmental Impact of Pharmaceuticals : Research on the aqueous chlorination of Trimethoprim, an antibacterial agent, examined its degradation products and reaction pathways in environmental contexts, especially concerning the 3,4,5-trimethoxybenzyl moiety (Dodd & Huang, 2007).

Material Chemistry

  • Development of Novel Catalysts : Selenoxides, including derivatives of 2,4,6-trimethoxybenzene, were investigated as catalysts for the activation of hydrogen peroxide in the bromination of organic substrates (Goodman & Detty, 2004).

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : An aromatic hydrazide derivative, 2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide (TMBHC), was studied as a corrosion inhibitor on mild steel in hydrochloric acid, demonstrating its efficiency as an inhibitor through various electrochemical methods (Kumari et al., 2017).

Safety And Hazards

2,4,6-Trimethoxybenzylamine hydrochloride is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective equipment .

properties

IUPAC Name

(2,4,6-trimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3;/h4-5H,6,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFRMOOGAICNSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70583517
Record name 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethoxybenzylamine hydrochloride

CAS RN

146548-59-6
Record name 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70583517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethoxybenzylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
G Videnov, B Aleksiev, M Stoev… - Liebigs Annalen der …, 1993 - Wiley Online Library
The 2,4,6‐trimethoxybenzyl (Tmob) group is very suitable for temporary protection of the aminosulfonyl group of S‐cysteine‐ and homo‐S‐cysteinesulfonamides. Both the introduction …
K Odashima, H Hashimoto, Y Umezawa - Microchimica Acta, 1994 - Springer
A long alkyl chain derivative of β-cyclodextrin (6 A ,6 B ,6 C ,6 D ,6 E ,6 F ,6 G -hepta-S-dodecyl-6 A , 6 B ,6 C ,6 D ,6 E ,6 F ,6 G -heptathio-β-cyclodextrin tetradecaacetate) was …
Number of citations: 22 link.springer.com
Y Huang, S Liu, R Wu, L Zhang, Y Zhang… - Bioorganic & Medicinal …, 2019 - Elsevier
We report the preparation of a novel glutamine derivative, (2S,4S)-2,5-diamino-4-(4-(2-fluoroethoxy)benzyl)-5-oxopentanoic acid, (2S, 4S)4-[ 18 F]FEBGln ([ 18 F]4), through efficient …
Number of citations: 7 www.sciencedirect.com
Y Ohta, Y Ohta - … -Catalyzed Multi-Component Reactions: Synthesis of …, 2011 - Springer
A direct and efficient method for 3-(aminomethyl)isoquinoline formation by copper(I)-catalyzed domino four-component coupling–cyclization has been developed. Treatment of 2-…
Number of citations: 20 link.springer.com
B Krasniqi - 2019 - lirias.kuleuven.be
Techniques to be learned: organic (semi) synthesis, multicomponent synthesis and characterisation (NMR, MS, IR, UV, etc..). HPLC separations, advanced NMR characterisation …
Number of citations: 0 lirias.kuleuven.be
Z Wu, Z Zha, G Li, BP Lieberman, SR Choi… - Molecular …, 2014 - ACS Publications
Although the growth and proliferation of most tumors is fueled by glucose, some tumors are more likely to metabolize glutamine. In particular, tumor cells with the upregulated c-Myc …
Number of citations: 54 pubs.acs.org
MF Songster - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
L Wang - 2010
Number of citations: 4

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